(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a complex organic compound that features a pyridine ring substituted with an isopropoxy group, a boronate ester, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an isopropyl alcohol reacts with a suitable leaving group on the pyridine ring.
Boronate Ester Formation: The boronate ester is formed by reacting the pyridine derivative with a boronic acid or boronic ester under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Methanol Group Addition: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde and a reducing agent are used to add the methanol group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyridine derivatives, boronic acids.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester moiety makes this compound useful as a ligand in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.
Medicine
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug discovery.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol largely depends on its application. In catalysis, the boronate ester acts as a ligand, coordinating with metal centers to facilitate various reactions. In bioconjugation, the boronate ester forms reversible covalent bonds with diols, allowing for the attachment of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
Uniqueness
The unique combination of functional groups in (3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol provides it with distinct reactivity and versatility in various applications. The presence of the boronate ester allows for unique interactions in catalysis and bioconjugation, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H24BNO4 |
---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
[3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C15H24BNO4/c1-10(2)19-13-7-11(8-17-12(13)9-18)16-20-14(3,4)15(5,6)21-16/h7-8,10,18H,9H2,1-6H3 |
InChI Key |
XBYAQEKZQMGIFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CO)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.